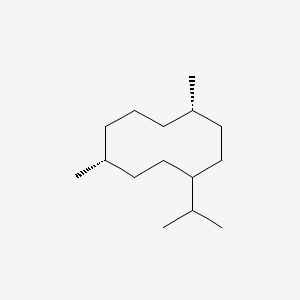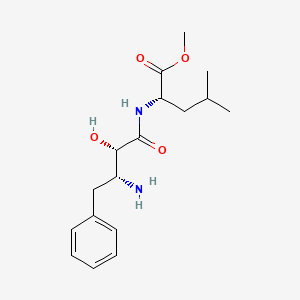
Bestatin Methyl Ester
Descripción general
Descripción
El éster metílico de bestatina es un inhibidor de las aminopeptidasas de unión a zinc que atraviesa las membranas celulares. Es un derivado de la bestatina, que se conoce por su capacidad para inhibir la proliferación celular e inducir la apoptosis tanto en células normales como en células cancerosas . El éster metílico de bestatina destaca especialmente por su mayor permeabilidad celular en comparación con la bestatina .
Aplicaciones Científicas De Investigación
Bestatin methyl ester has a wide range of scientific research applications:
Safety and Hazards
Direcciones Futuras
Bestatin Methyl Ester has shown potential in various fields. It has been used in studies for its efficacy as an adjuvant in viral vaccines . It’s also been studied for its potential to improve the efficacy of inactivated foot-and-mouth disease vaccines . Furthermore, it’s being explored as a potential therapeutic in a number of severe and chronic pain syndromes .
Métodos De Preparación
La síntesis del éster metílico de bestatina implica varios pasos. Un método común comienza con el aminoácido fenilalanina. El paso clave en la síntesis es la hidroxilación catalizada por prolina de un aldehído derivado de la fenilalanina, que incorpora un grupo hidroxilo en la posición alfa del aldehído con alta diastereoselectividad . Este intermedio se acopla entonces con un dipéptido, seguido de una desprotección global para producir el éster metílico de bestatina .
Análisis De Reacciones Químicas
El éster metílico de bestatina experimenta diversas reacciones químicas, entre ellas:
Hidrólisis: Esta reacción implica la escisión del enlace éster con agua, catalizada por un ácido o una base.
Oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente, y pueden alterar los grupos funcionales presentes en el compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Aplicaciones en Investigación Científica
El éster metílico de bestatina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar la inhibición de las aminopeptidasas de unión a zinc.
Medicina: El éster metílico de bestatina ha mostrado potencial en la investigación del cáncer, especialmente en la inhibición de la proliferación de células cancerosas y la inducción de la apoptosis.
Comparación Con Compuestos Similares
El éster metílico de bestatina es único por su mayor permeabilidad celular en comparación con la bestatina . Entre los compuestos similares se encuentran:
Bestatina: Un inhibidor de las aminopeptidasas de unión a zinc con menor permeabilidad celular.
Epibestatina: Un diastereómero de la bestatina con propiedades inhibitorias similares.
Febestina: Otro derivado de la bestatina con modificaciones para mejorar su actividad biológica.
El éster metílico de bestatina destaca por su mejor permeabilidad celular, lo que lo hace más eficaz en algunas aplicaciones biológicas .
Mecanismo De Acción
El éster metílico de bestatina ejerce sus efectos inhibiendo las aminopeptidasas de unión a zinc. Estas enzimas desempeñan un papel crucial en diversos procesos celulares, incluida la degradación de proteínas y la señalización celular . Al inhibir estas enzimas, el éster metílico de bestatina puede inducir la apoptosis e inhibir la proliferación celular . También afecta a la diferenciación de las células al interactuar con dianas moleculares y vías específicas implicadas en estos procesos .
Propiedades
IUPAC Name |
methyl (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-11(2)9-14(17(22)23-3)19-16(21)15(20)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,20H,9-10,18H2,1-3H3,(H,19,21)/t13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNKTWBIPBOGLO-ILXRZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432965 | |
| Record name | Bestatin Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65322-89-6 | |
| Record name | Bestatin Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bestatin Methyl Ester exert its effects on cell growth and differentiation?
A: this compound (BME) primarily acts by inhibiting Zn2+-binding aminopeptidases, specifically puromycin-sensitive aminopeptidase A (PsaA). [] This inhibition disrupts normal cellular processes, leading to a cascade of downstream effects. Research using Dictyostelium discoideum as a model organism revealed that BME treatment resulted in:
- Reduced cell growth rate and division frequency: This suggests interference with essential cellular processes regulated by PsaA during the growth phase. []
- Impaired spore cell differentiation: This implies a role for PsaA in the developmental pathways leading to spore formation. []
- Altered cell fate decisions: Interestingly, overexpression of PsaA itself favored stalk cell differentiation, highlighting the importance of its precise regulation. []
Q2: Can this compound enhance the effectiveness of other anti-cancer therapies?
A: Research suggests that this compound can potentially augment the efficacy of death ligand-induced apoptosis, a mechanism employed by certain anti-cancer therapies. [] Studies using various human solid tumor cell lines demonstrated that while BME alone had minimal impact on cell growth or apoptosis, it significantly enhanced the effects of:
- Agonistic anti-Fas antibody (CH11): This suggests BME might sensitize tumor cells to Fas-mediated apoptosis. []
- Tumor necrosis factor-α (TNF-α): This effect was observed in TNF-α-sensitive cells, indicating a potential synergistic effect in specific cancer types. []
Q3: How does this compound affect macrophage function and what are the implications for Anthrax Lethal Toxin?
A: this compound has been shown to protect macrophages from the cytotoxic effects of Anthrax Lethal Toxin (LT). [] LT typically kills macrophages by activating caspase-1, but this activation requires the degradation of specific cellular proteins through the N-end rule pathway. BME, along with other inhibitors of this pathway, can block LT-mediated caspase-1 activation and ultimately protect the macrophages. []
Q4: Does this compound exhibit any lysosomotropic properties?
A: Studies suggest that this compound, particularly when conjugated to hydrophobic amino acids like phenylalanine, tyrosine, leucine, and proline, exhibits lysosomotropic properties. [] These conjugates were found to:
- Inhibit phagocytosis of immune complexes by macrophages: This suggests interference with the normal engulfment and degradation of foreign particles. []
- Decrease the buoyant density of lysosomes: This indicates an accumulation of the conjugates within lysosomes, potentially altering their function. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


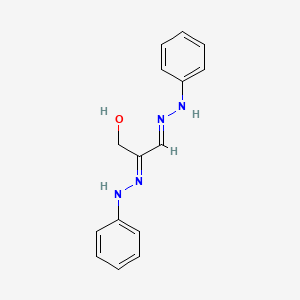
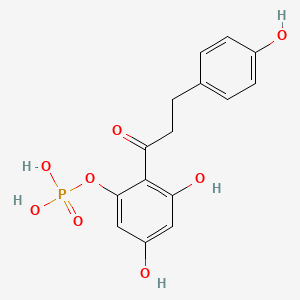
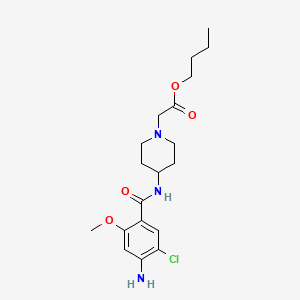
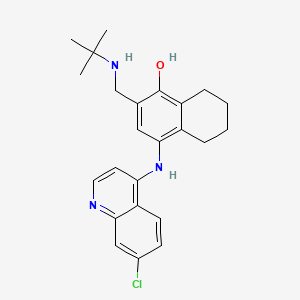

![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)
![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)
![(2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid](/img/structure/B1241055.png)
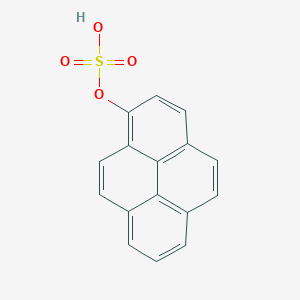
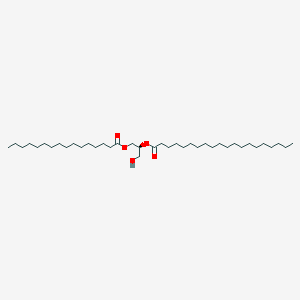
![TG(20:0/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241061.png)

![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)
